HKPerox-1

Overview

Description

Chemical Nature and Function HKPerox-1 (Cat. No.: HY-130022) is a yellow-emitting fluorescent probe designed for detecting hydrogen peroxide (H₂O₂) in biological systems. It exhibits exceptional selectivity and sensitivity toward H₂O₂, enabling real-time molecular imaging of endogenous H₂O₂ in living cells . Its chemical structure allows it to penetrate cell membranes efficiently, making it suitable for dynamic ROS monitoring in complex biological environments, such as immune cells and zebrafish embryos .

Mechanism and Applications

this compound operates via a H₂O₂-specific activation mechanism, where H₂O₂ reacts with the probe to generate a fluorescent product. This reaction is minimally influenced by other ROS, such as superoxide (O₂•⁻) or hydroxyl radicals (•OH), ensuring high specificity . It has been widely used to study H₂O₂ dynamics in macrophages (RAW264.7 cells) and bacterial biofilms, providing insights into antimicrobial mechanisms and oxidative stress pathways .

Preparation Methods

Chemical Structure and Design Rationale

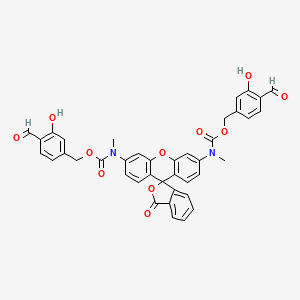

HKPerox-1 belongs to the 1,8-naphthalimide fluorophore family, modified with a carbamate-linked H₂O₂-responsive moiety . The probe’s structure (C₄₀H₃₀N₂O₁₁, M.W. 714.67) integrates a electron-withdrawing carbamate group that quenches fluorescence until H₂O₂-mediated cleavage releases the electron-donating amine, restoring ICT and green emission . This design mirrors HKPerox-Ratio, where carbamate deprotection shifts emission from blue to green .

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₀H₃₀N₂O₁₁ | |

| Molecular Weight | 714.67 g/mol | |

| CAS Number | 2240163-05-5 | |

| Excitation/Emission | 520 nm / 543 nm | |

| Storage Conditions | 4°C, protected from light |

Synthetic Routes and Reaction Mechanisms

General Strategy for Carbamate-Based Probe Synthesis

This compound likely follows a two-step synthesis common to HKPerox probes: (1) functionalization of the fluorophore core with a reactive handle, and (2) coupling to the H₂O₂-sensitive carbamate moiety . For example, HKPerox-Red is synthesized via triflation of resorufin, followed by Pd-catalyzed cross-coupling with a carbamate derivative and final deprotection . Similarly, HKPerox-Ratio employs a 4-amino-1,8-naphthalimide core converted to an isocyanate intermediate, which reacts with a benzyl alcohol derivative to form the carbamate .

Step 1: Fluorophore Functionalization

The 1,8-naphthalimide core is modified at the 4-position to introduce an amine group, which is subsequently converted to an isocyanate using triphosgene . This intermediate reacts with benzyl alcohol derivatives to form the carbamate linker.

Step 2: Carbamate Coupling

The isocyanate-functionalized fluorophore reacts with a benzyl alcohol sensing moiety (e.g., 4-(hydroxymethyl)benzyl methyl(3-oxo-3H-phenoxazin-7-yl)carbamate) under anhydrous conditions . Pd catalysis (e.g., Pd₂(dba)₃/Xantphos) facilitates cross-coupling in dioxane or dichloromethane (DCM) at elevated temperatures (100°C) .

Table 2: Representative Reaction Conditions for Carbamate Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃, Xantphos | |

| Solvent | Anhydrous dioxane/DCM | |

| Temperature | 100°C | |

| Reaction Time | 24–48 hours | |

| Yield | 50–60% |

Deprotection and Purification

Final deprotection of the carbamate group is achieved using trifluoroacetic acid (TFA) in DCM, cleaving the benzyl ether to yield the free amine . The crude product is purified via flash chromatography (ethyl acetate/DCM gradient) and characterized by ¹H NMR and mass spectrometry . For this compound, this step likely restores the ICT process, enabling fluorescence activation upon H₂O₂ exposure .

Analytical Validation and Quality Control

Spectroscopic Characterization

Post-synthesis, this compound is validated using UV-Vis and fluorescence spectroscopy. The probe exhibits a absorption shift from 375 nm (carbamate-quenched) to 425 nm (deprotected), alongside a 12.7-fold increase in emission ratio (F₅₄₀/F₄₇₅) upon H₂O₂ treatment .

Table 3: Spectroscopic Data for this compound and Analogues

| Probe | λₐbs (quenched) | λₐbs (activated) | Emission Shift | Selectivity (H₂O₂ vs. ROS) |

|---|---|---|---|---|

| This compound | 375 nm | 425 nm | 520→543 nm | >10-fold |

| HKPerox-Ratio | 375 nm | 425 nm | 475→540 nm | 12.7-fold |

Cytotoxicity and Bioapplication

This compound demonstrates minimal cytotoxicity in RAW264.7 macrophages at concentrations ≤20 μM, making it suitable for live-cell imaging . Its application in zebrafish embryos reveals efficient membrane permeability and H₂O₂ detection during embryogenesis .

Comparative Analysis with HKPerox Probes

This compound’s design bridges the gap between sensitivity and biocompatibility. Unlike HKPerox-2 (rhodol-based), which suffers from poor membrane permeability, this compound’s 1,8-naphthalimide core enables superior intracellular uptake . Additionally, its carbamate chemistry outperforms boronate-based probes (e.g., Peroxyfluor-1) in selectivity, with negligible responses to other reactive oxygen species (ROS) .

Chemical Reactions Analysis

HKPerox-1 undergoes specific reactions with hydrogen peroxide, leading to a fluorescence change that allows for the detection and quantification of H₂O₂. The primary reaction mechanism involves the Payne/Dakin reaction, where hydrogen peroxide reacts with trichloroacetonitrile to form a peroxyimidic acid, which then reacts with salicylaldehyde to produce a catechol . This reaction is highly selective for hydrogen peroxide and does not significantly react with other reactive oxygen species.

Common reagents and conditions used in these reactions include:

- Trichloroacetonitrile

- Salicylaldehyde

- Physiological pH conditions

The major product formed from these reactions is a fluorescent catechol derivative that emits green fluorescence upon excitation .

Scientific Research Applications

Key Applications

- Cell Imaging :

- Flow Cytometry :

- Oxidative Stress Studies :

- Biomarker Detection :

Comparative Analysis with Other Probes

This compound is often compared with other fluorescent probes designed for similar applications. Below is a summary table comparing this compound with other compounds:

| Compound Name | Detection Target | Fluorescence Characteristics | Reaction Mechanism |

|---|---|---|---|

| This compound | Hydrogen Peroxide | Green emission | Tandem Payne/Dakin reaction |

| HKPerox-2 | Hydrogen Peroxide | Green emission | Tandem Payne/Dakin reaction |

| Amplex Red | Hydrogen Peroxide | Red emission | Enzymatic reaction |

| Dihydrorhodamine 123 | Reactive Oxygen Species | Green emission | Oxidation by reactive oxygen species |

This compound stands out due to its specificity, rapid response time, and compatibility with real-time imaging techniques, making it particularly useful in advanced bio-imaging applications .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various biological contexts:

- Tumor Cell Studies : Research indicates that hydrogen peroxide plays a crucial role in tumor cell survival and proliferation. This compound has been used to study these dynamics, providing insights into the mechanisms by which oxidative stress influences cancer progression .

- Neurodegenerative Disease Models : In models of neurodegenerative diseases, this compound has facilitated the investigation of oxidative stress markers, contributing to a better understanding of disease pathology and potential therapeutic targets .

Mechanism of Action

The mechanism of action of HKPerox-1 involves its selective reaction with hydrogen peroxide through the Payne/Dakin reaction. Upon exposure to hydrogen peroxide, this compound undergoes a chemical transformation that results in the formation of a fluorescent catechol derivative . This fluorescence change allows for the real-time detection and quantification of hydrogen peroxide levels in living cells.

The molecular targets and pathways involved in this process include:

Hydrogen peroxide: The primary target of this compound.

Reactive oxygen species signaling pathways: This compound helps in studying the signaling pathways mediated by hydrogen peroxide and other reactive oxygen species.

Comparison with Similar Compounds

Table 1: Comparative Analysis of HKPerox-1 and Related Probes

| Parameter | This compound | HKPerox-2 | HKSOX-1 | DCFH-DA | DHE (Dihydroethidium) |

|---|---|---|---|---|---|

| Target ROS | H₂O₂ | H₂O₂/•OH (disputed) | O₂•⁻ | General ROS | O₂•⁻ |

| Emission | Yellow (λ ~550–600 nm) | Not reported | Red (λ ~580–620 nm) | Green (λ ~525 nm) | Red (λ ~605 nm) |

| Selectivity | High for H₂O₂ | Broad (potential cross-reactivity) | High for O₂•⁻ | Low (non-specific) | Moderate (interferes with NO) |

| Sensitivity | ~nM range | Not reported | ~nM range | ~µM range | ~nM range |

| Cell Permeability | Excellent | Moderate | Excellent | Moderate | Excellent |

| Key Applications | Live-cell imaging, bacterial studies | Limited data | Zebrafish embryo imaging | General ROS screening | Superoxide detection in mitochondria |

Detailed Comparisons

This compound vs. HKPerox-2

- Specificity : this compound is explicitly validated for H₂O₂ detection, while HKPerox-2’s role is ambiguous. Some sources suggest it detects •OH , but others group it with H₂O₂ probes . Structural differences likely account for this discrepancy, though detailed data on HKPerox-2 are scarce.

- Performance : this compound’s sensitivity (nM range) surpasses traditional dyes like DCFH-DA (µM range), reducing false positives in H₂O₂-specific studies .

This compound vs. HKSOX-1

- ROS Targets : HKSOX-1 is specialized for superoxide (O₂•⁻), with red emission enabling multiplex imaging alongside this compound .

- Applications : HKSOX-1 has been used in zebrafish embryos to map O₂•⁻ distribution, whereas this compound excels in macrophage and bacterial biofilm studies .

This compound vs. Traditional Probes (DCFH-DA, DHE)

- Selectivity: DCFH-DA reacts broadly with ROS, limiting its utility in pinpointing H₂O₂ . DHE, while sensitive to O₂•⁻, can be confounded by nitric oxide (NO) .

- Dynamic Range : this compound’s linear response to H₂O₂ concentrations (nM–µM) outperforms DCFH-DA’s saturation at higher concentrations .

Research Findings and Limitations

- Advantages of this compound :

- Limitations: Cannot distinguish between extracellular and intracellular H₂O₂ without additional markers. Limited data on long-term photostability compared to newer probes.

Biological Activity

HKPerox-1 is a highly sensitive fluorescent probe specifically designed for the detection of hydrogen peroxide (H₂O₂) in biological systems. This compound plays a significant role in various cellular processes, including redox signaling and oxidative stress responses. The following sections detail its biological activity, applications, and relevant research findings.

Overview of this compound

This compound is part of a series of fluorescent probes developed to monitor H₂O₂ dynamics in living cells. Its design employs a tandem Payne/Dakin reaction, which enhances its selectivity and sensitivity for H₂O₂ detection under physiological conditions. The probe exhibits maximum excitation and emission wavelengths suitable for cellular imaging, making it a valuable tool in biological research.

Biological Applications

1. Detection of H₂O₂ in Living Cells:

this compound has been successfully utilized to visualize endogenous H₂O₂ production in various cell types, including macrophages. In studies, RAW264.7 macrophages treated with phorbol myristate acetate (PMA) showed a significant increase in fluorescence intensity, indicating enhanced H₂O₂ levels. This response was inhibited by the NADPH oxidase inhibitor DPI, confirming the probe's specificity for H₂O₂ detection .

2. In Vivo Imaging:

The probe has also been applied in vivo, notably in zebrafish models. This compound was able to penetrate the embryonic membranes and visualize H₂O₂ production during early developmental stages, demonstrating its utility in developmental biology .

Case Studies and Experimental Data

Toxicity Assessment

In toxicity studies conducted on RAW264.7 macrophages, this compound exhibited no significant cytotoxic effects at concentrations up to 20 µM after 24 hours of incubation. This suggests that this compound can be used safely in live-cell imaging applications without affecting cell viability .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of HKPerox-1 in detecting H₂O₂?

this compound is a yellow-emitting fluorescent probe that undergoes selective oxidation upon interaction with H₂O₂, resulting in a measurable fluorescence increase. Its design ensures minimal cross-reactivity with other reactive oxygen species (ROS) like superoxide or hydroxyl radicals. The probe’s boronate ester group reacts specifically with H₂O₂, enabling precise localization and quantification in live cells. Researchers should validate its specificity using ROS scavengers (e.g., catalase) and compare results with alternative probes (e.g., Amplex Red) .

Q. What is the recommended concentration range for this compound in live-cell imaging?

Studies using RAW264.7 macrophages employed 10 µM this compound with co-treatment of CCl₃CN (a ROS inducer) to visualize endogenous H₂O₂. Optimal concentrations vary by cell type and H₂O₂ levels; titration experiments (e.g., 1–20 µM) are advised to balance signal intensity and cytotoxicity. Include controls with H₂O₂ scavengers (e.g., N-acetylcysteine) to confirm probe responsiveness .

Q. Which cell types are compatible with this compound imaging?

this compound has been validated in RAW264.7 macrophages, as shown in Figure 4 of . For 3D cultures or primary cells, adjust incubation time (30–60 minutes) and permeability (e.g., use pluronic acid for lipid-rich membranes). Pre-testing in spheroids or organoids is critical due to diffusion limitations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound data and other H₂O₂ detection methods?

Contradictions may arise from differences in probe kinetics, localization, or interference from cellular components. For example, this compound’s rapid response (<5 minutes) may capture transient H₂O₂ bursts missed by slower biochemical assays. To reconcile

- Perform parallel experiments with complementary methods (e.g., electron spin resonance).

- Use genetic tools (e.g., HyPer sensors) for independent validation.

- Analyze temporal resolution and spatial distribution limitations .

Q. What experimental controls are critical for this compound specificity in dynamic environments?

Include:

- Positive controls : Cells treated with H₂O₂ generators (e.g., glucose oxidase).

- Negative controls : Pre-treatment with catalase or PEG-catalase.

- Competitive inhibition : Co-incubation with non-fluorescent H₂O₂ competitors (e.g., sodium borate). Document all steps rigorously to ensure reproducibility, per journal guidelines for experimental methods .

Q. How can this compound data be integrated with multi-omics datasets for oxidative stress analysis?

Combine fluorescence imaging with transcriptomic (RNA-seq) or proteomic (mass spectrometry) data using the following workflow:

- Spatial mapping : Correlate H₂O₂ hotspots with mitochondrial or ER stress markers.

- Time-series analysis : Align H₂O₂ fluctuations with metabolic pathway activation (e.g., NRF2/KEAP1).

- Statistical tools : Use multivariate regression to identify H₂O₂-dependent gene/protein clusters. Reference open-source platforms like ImageJ or CellProfiler for data alignment .

Q. Methodological Considerations

Table 1: Key Parameters for this compound Experimental Design

Note : Always verify probe stability by testing fluorescence retention over time (e.g., 0–120 minutes post-incubation).

Properties

IUPAC Name |

(4-formyl-3-hydroxyphenyl)methyl N-[6'-[(4-formyl-3-hydroxyphenyl)methoxycarbonyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N2O11/c1-41(38(48)50-21-23-7-9-25(19-43)33(45)15-23)27-11-13-31-35(17-27)52-36-18-28(42(2)39(49)51-22-24-8-10-26(20-44)34(46)16-24)12-14-32(36)40(31)30-6-4-3-5-29(30)37(47)53-40/h3-20,45-46H,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSPPMBMPHNEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C(=O)OCC5=CC(=C(C=C5)C=O)O)C6=CC=CC=C6C(=O)O3)C(=O)OCC7=CC(=C(C=C7)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N2O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.